1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea
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Overview
Description
1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea is a synthetic organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea typically involves the following steps:
Formation of the spirocyclic intermediate: The spirocyclic structure is formed through a cyclization reaction involving adamantane and indene derivatives.
Introduction of the urea group: The urea moiety is introduced via a reaction between the spirocyclic intermediate and an isocyanate derivative.
Chlorination: The final step involves the chlorination of the phenyl ring to introduce the 4-chlorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(adamantyl)urea: Lacks the spirocyclic indene moiety.
1-(4-Chlorophenyl)-3-(indanyl)urea: Lacks the adamantane moiety.
1-(4-Chlorophenyl)-3-(spiro[adamantane-2,1’-cyclohexane]-3’-ylidene)amino)urea: Features a different spirocyclic structure.
Uniqueness
1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea is unique due to its combination of a spirocyclic structure with both adamantane and indene moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26ClN3O |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea |
InChI |
InChI=1S/C25H26ClN3O/c26-19-5-7-20(8-6-19)27-24(30)29-28-23-14-25(22-4-2-1-3-21(22)23)17-10-15-9-16(12-17)13-18(25)11-15/h1-8,15-18H,9-14H2,(H2,27,29,30)/b28-23- |
InChI Key |
YMEABMHHAOQRPY-NFFVHWSESA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N/NC(=O)NC5=CC=C(C=C5)Cl)/C6=CC=CC=C46 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=NNC(=O)NC5=CC=C(C=C5)Cl)C6=CC=CC=C46 |
Origin of Product |
United States |
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